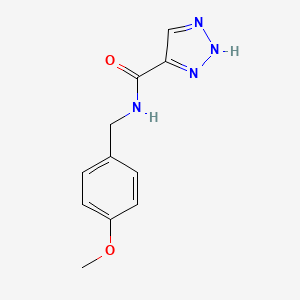

N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxybenzyl group attached to the triazole ring, which imparts unique chemical and biological properties.

作用機序

Target of Action

N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide, also known as N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-5-carboxamide, is a multi-target directed ligand (MTDL). It has been designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The compound interacts with its targets, leading to significant changes. For instance, it prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, the compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The modulation of these pathways contributes to the compound’s therapeutic effects against AD .

Pharmacokinetics

In silico absorption, distribution, metabolism, and excretion (adme) analysis of similar compounds suggest that they meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.

Result of Action

The compound’s action results in molecular and cellular effects that are beneficial in the context of AD. It prevents Aβ formation and reduces the levels of phosphorylated forms of tau . These effects could potentially slow down the progression of AD.

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins

Cellular Effects

In cellular models, N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide has shown to influence cell function . It has been observed to prevent amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and β-secretase (BACE) levels in APPswe-expressing cells .

Molecular Mechanism

The molecular mechanism of this compound is complex. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound can be oxidatively removed with cerium (IV) diammonium nitrate under mild conditions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step processThe reaction conditions often involve the use of copper(I) catalysts to facilitate the cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced triazole compounds .

科学的研究の応用

Chemical Applications

Building Block in Synthesis

- N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including cycloaddition and substitution reactions, making it valuable in organic synthesis.

Coordination Chemistry

- The compound acts as a ligand in coordination chemistry. It can form complexes with metal ions, which are essential for catalysis and the development of new materials.

Biological Applications

Antimicrobial Properties

- Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing significant inhibitory effects comparable to standard antibiotics .

Anticancer Potential

- The compound has been studied for its anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis .

Neuroprotective Effects

- As a multi-target directed ligand (MTDL), this compound has shown promise in neuroprotection by interacting with key targets involved in Alzheimer's disease pathology. It inhibits β-secretase and Glycogen Synthase Kinase 3β, leading to reduced amyloid beta formation and tau phosphorylation .

Medicinal Applications

Therapeutic Agent Development

- This compound is being explored as a potential therapeutic agent for various diseases. Its mechanism of action involves modulation of biochemical pathways related to inflammation and oxidative stress, which are critical in many chronic diseases .

Drug Design and Discovery

- The compound's structure allows for modifications that can enhance its biological activity. Researchers are investigating derivatives of this triazole for improved efficacy and selectivity against specific disease targets .

Case Studies

類似化合物との比較

Similar Compounds

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

- N-(4-methoxybenzyl)-1-(4-methoxyphenyl)methanimine

Uniqueness

N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide stands out due to its unique triazole ring structure combined with the methoxybenzyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

生物活性

N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide is a compound belonging to the 1,2,3-triazole family, known for its diverse biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and specific therapeutic potentials based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves a "click chemistry" approach where azides and alkynes react to form the triazole ring. This method is favored due to its efficiency and mild reaction conditions. The carboxamide group is introduced through standard amide coupling reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds related to this compound have shown significant antiproliferative effects against various cancer cell lines. In a comparative study involving several triazole derivatives:

- Compound 9 demonstrated an IC50 value of 1.1 μM against MCF-7 (breast cancer), 2.6 μM against HCT-116 (colon cancer), and 1.4 μM against HepG2 (liver cancer) cells .

- The mechanism of action is believed to involve the inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis in rapidly dividing cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that several triazole derivatives exhibit substantial antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. Some key findings include:

- Compounds 6 and 9 showed good inhibition against both bacterial strains .

- The structure-activity relationship suggests that modifications in the triazole ring can enhance antimicrobial efficacy.

Neuroprotective Effects

Emerging studies suggest that triazoles may possess neuroprotective properties. For example, certain derivatives have demonstrated the ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress:

- Compounds were found to block the NF-kB signaling pathway and reduce reactive oxygen species (ROS) generation .

- These effects indicate potential applications in neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

In a detailed investigation of various triazole derivatives including this compound:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 9 | MCF-7 | 1.1 | TS inhibition |

| 9 | HCT-116 | 2.6 | TS inhibition |

| 9 | HepG2 | 1.4 | TS inhibition |

This table summarizes the antiproliferative activity against different cancer cell lines and highlights the mechanism involved .

Case Study 2: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various triazole compounds revealed:

| Compound | Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 6 | E. coli | 15 |

| 9 | S. aureus | 18 |

These results indicate that modifications in the triazole structure can significantly impact antibacterial activity .

特性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-17-9-4-2-8(3-5-9)6-12-11(16)10-7-13-15-14-10/h2-5,7H,6H2,1H3,(H,12,16)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUJZFVJUHAUNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=NNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。